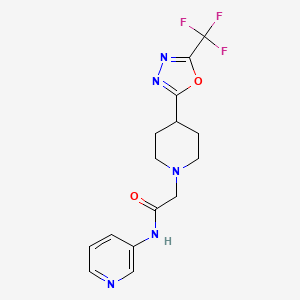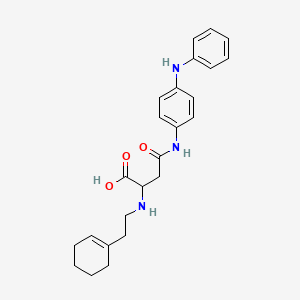
N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound known for its intriguing structure and potential applications in various scientific fields. This compound is characterized by the fusion of quinazoline and chromene moieties, making it a compound of interest for both chemists and pharmacologists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis often begins with readily available starting materials such as 2-methyl-4-hydroxyquinazoline and 2-oxo-2H-chromene-3-carboxylic acid.
Condensation Reaction: : The quinazoline derivative is typically subjected to condensation reactions with substituted anilines under acidic or basic conditions to form the intermediate.
Cyclization and Functionalization: : Cyclization reactions, often involving dehydrating agents or catalysts, are used to form the fused quinazoline-chromene structure. Various functional groups are introduced through subsequent substitution reactions.
Purification: : The final compound is purified using techniques such as recrystallization, column chromatography, and HPLC to obtain the pure form.
Industrial Production Methods
Industrial production might involve optimized conditions using continuous flow reactors to enhance reaction efficiency and yield. The process also includes scaling up the synthesis while ensuring quality control and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at specific sites, leading to the formation of oxidized derivatives with altered properties.
Substitution: : Substitution reactions, especially nucleophilic substitutions, are common in modifying the compound to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: : KMnO₄, H₂O₂
Reducing Agents: : NaBH₄, LiAlH₄
Catalysts: : Pd/C, PtO₂
Solvents: : DMSO, THF, toluene
Major Products
The major products depend on the reaction type and conditions. For example, oxidation may yield quinazoline oxides, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: : Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.
Biology: : Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: : Explored as a lead compound in drug discovery, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry: : Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action typically involves the interaction of the compound with specific molecular targets within cells. This can include:
Enzyme Inhibition: : Binding to enzyme active sites, thereby inhibiting their activity.
Signal Transduction Modulation: : Affecting pathways involved in cell signaling, growth, and apoptosis.
DNA Intercalation: : Inserting between DNA base pairs, potentially leading to alterations in gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide analogs
Flavone derivatives
Coumarin derivatives
Quinazoline derivatives
Uniqueness
This compound stands out due to the specific combination of the quinazoline and chromene moieties, which imparts unique biological and chemical properties. This uniqueness is not found in simpler analogs or derivatives, making it a valuable compound for specialized applications.
This compound’s intricate synthesis, diverse chemical reactivity, and broad range of applications underscore its significance in scientific research and industry.
Propriétés
IUPAC Name |
N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O4/c1-15-13-18(29-16(2)27-22-9-5-4-8-19(22)25(29)31)11-12-21(15)28-24(30)20-14-17-7-3-6-10-23(17)33-26(20)32/h3-14H,1-2H3,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNGQGVGZSFULM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-tert-butylphenyl)methyl]-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2416002.png)
![ethyl 4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate](/img/structure/B2416004.png)
![4-[(2,6-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B2416005.png)


![(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone](/img/structure/B2416009.png)

![2,5-dichloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2416011.png)
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}furan-2-carboxamide](/img/structure/B2416012.png)

![2-[3-(Trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2416017.png)
![3-(Isobutylsulfonyl)-1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidine](/img/structure/B2416020.png)
![2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2416023.png)
![8-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-3-(3,4-DIMETHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2416025.png)
